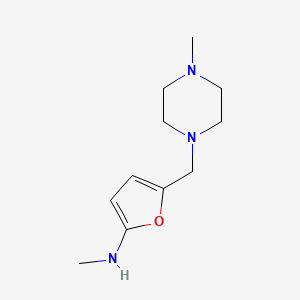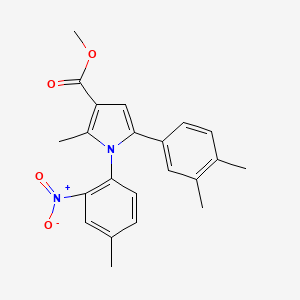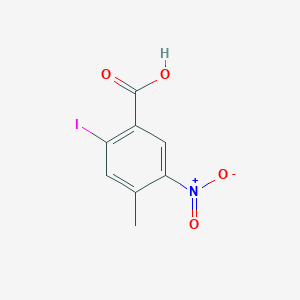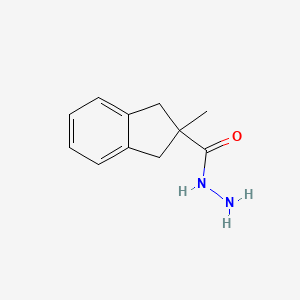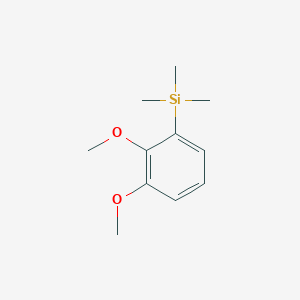
(2,3-Dimethoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,3-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)trimethylsilane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the trimethylchlorosilane. The general reaction scheme is as follows:
2,3-Dimethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxyphenyl)trimethylsilane involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through hydrosilylation, radical reactions, and other pathways, leading to the formation of desired products.
Comparación Con Compuestos Similares
- (3,5-Dimethoxyphenyl)trimethylsilane
- (2,5-Dimethoxyphenyl)trimethylsilane
- (4-Methoxyphenyl)trimethylsilane
Comparison:
- (2,3-Dimethoxyphenyl)trimethylsilane is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- (3,5-Dimethoxyphenyl)trimethylsilane has methoxy groups at the 3 and 5 positions, leading to different steric and electronic effects.
- (2,5-Dimethoxyphenyl)trimethylsilane features methoxy groups at the 2 and 5 positions, which may alter its chemical behavior compared to the 2,3-isomer.
- (4-Methoxyphenyl)trimethylsilane has a single methoxy group, resulting in distinct reactivity patterns.
Propiedades
Fórmula molecular |
C11H18O2Si |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
(2,3-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-7-6-8-10(11(9)13-2)14(3,4)5/h6-8H,1-5H3 |
Clave InChI |
NSRMVFYJXHFMII-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


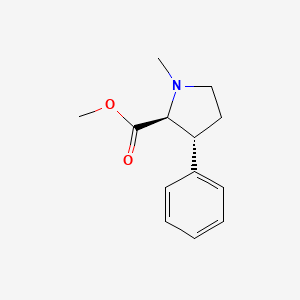
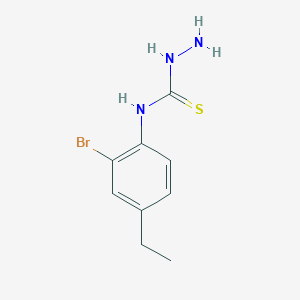
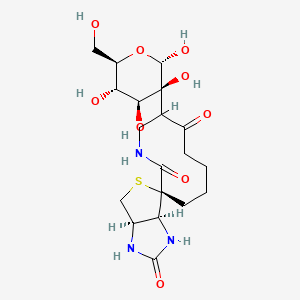
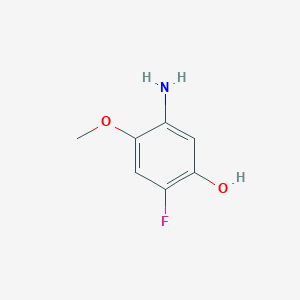
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)

